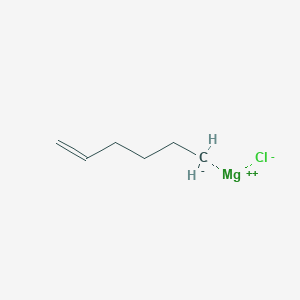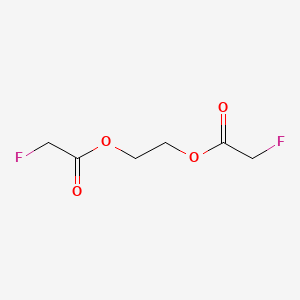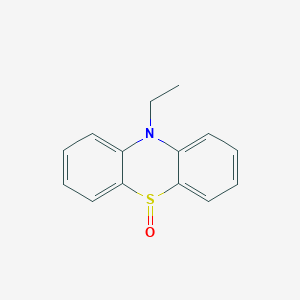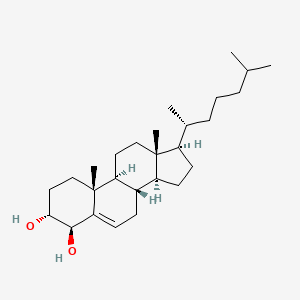
Cholest-5-ene-3alpha,4beta-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholest-5-ene-3alpha,4beta-diol is a compound with the molecular formula C27H46O2 and a molecular weight of 402.653 g/mol . It is a type of oxysterol, which are oxygenated derivatives of cholesterol. Oxysterols are known to play significant roles in various biological processes, including cholesterol metabolism and regulation of gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cholest-5-ene-3alpha,4beta-diol can be synthesized through the oxidation of cholesterol. One common method involves the use of selenium dioxide as an oxidizing agent in a toluene solvent . The reaction conditions typically require careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques would likely be employed to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cholest-5-ene-3alpha,4beta-diol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other oxysterols.
Reduction: It can be reduced to form less oxygenated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Selenium dioxide in toluene is a common reagent and solvent used for oxidation.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Further oxidized oxysterols.
Reduction: Less oxygenated derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cholest-5-ene-3alpha,4beta-diol has several scientific research applications:
Chemistry: It is used as a reference material in the study of cholesterol oxidation products.
Biology: It is studied for its role in cholesterol metabolism and its effects on cellular processes.
Industry: It may be used in the development of pharmaceuticals and other products related to cholesterol metabolism.
Wirkmechanismus
Cholest-5-ene-3alpha,4beta-diol exerts its effects through various molecular targets and pathways:
Enzymatic Regulation: It can inhibit or stimulate enzymes involved in cholesterol homeostasis.
Gene Expression: It can regulate the expression of genes involved in cholesterol metabolism.
Cellular Effects: It can cause cellular damage or protection depending on the context, such as in the presence of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholest-5-ene-3beta,4beta-diol: Another oxysterol with similar structure but different stereochemistry.
Cholestane-3beta,5alpha,6alpha-triol: A more oxidized derivative of cholesterol.
3beta-Hydroxycholest-5-en-7-one: Another oxysterol with a different oxidation pattern.
Uniqueness
Cholest-5-ene-3alpha,4beta-diol is unique due to its specific stereochemistry and the particular biological effects it exerts. Its role in cholesterol metabolism and its potential implications in diseases make it a compound of significant interest in scientific research .
Eigenschaften
Molekularformel |
C27H46O2 |
|---|---|
Molekulargewicht |
402.7 g/mol |
IUPAC-Name |
(3R,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24-,25-,26-,27-/m1/s1 |
InChI-Schlüssel |
CZDKQKOAHAICSF-REKCHVTFSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H]([C@@H]4O)O)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13417659.png)
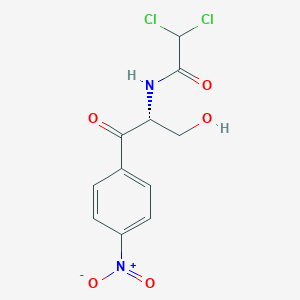
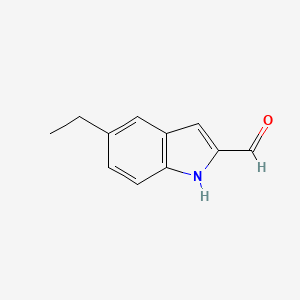
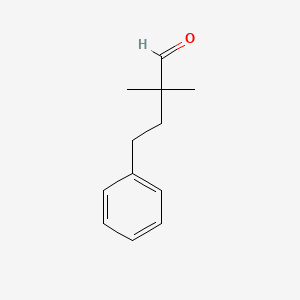
![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)
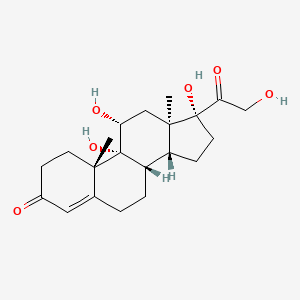
![[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride](/img/structure/B13417686.png)

